Liarozole dihydrochloride
Description
Historical Overview of its Research and Preclinical Development
Liarozole (B1683768) emerged as a compound of interest due to its ability to inhibit the metabolism of all-trans-retinoic acid (atRA). nih.govnih.gov Early preclinical research in the 1990s demonstrated that liarozole could suppress the cytochrome P-450-mediated conversion of RA into more polar metabolites in hamster liver microsomes. nih.gov This inhibitory action led to increased plasma levels of endogenous RA in rats. nih.gov These initial findings spurred further investigation into its potential therapeutic applications, particularly in conditions characterized by abnormal cell proliferation and differentiation.
Subsequent preclinical studies explored the effects of liarozole in various models. For instance, it was shown to possess antikeratinizing activity in ovariectomized rats, reversing vaginal keratinization induced by estrogenic stimulation. nih.gov This effect was comparable to that of RA itself and was associated with the inhibition of high molecular weight keratin (B1170402) protein synthesis. nih.gov The compound also demonstrated antitumoral properties in both androgen-dependent and androgen-independent rat prostate carcinoma models. rndsystems.comtocris.comresearchgate.net
The potential of liarozole in dermatology was also a significant area of research. Studies investigated its efficacy in treating disorders of keratinization like psoriasis and ichthyosis. wjgnet.comnih.govoup.comijdvl.com A dose-ranging study in patients with psoriasis vulgaris was conducted to determine the lowest effective oral dose. nih.gov Furthermore, liarozole was granted orphan drug designation by the European Commission and the U.S. Food and Drug Administration for the treatment of congenital ichthyosis. nih.govoup.com Preclinical studies in rats indicated a favorable profile regarding teratogenicity compared to synthetic retinoids like acitretin. sec.gov
Academic Significance as a Retinoid Modulator and Cytochrome P450 Inhibitor
The primary academic significance of liarozole dihydrochloride (B599025) lies in its dual role as a retinoic acid metabolism blocking agent (RAMBA) and a cytochrome P450 (CYP) enzyme inhibitor. rndsystems.comtocris.comnih.govsec.gov This dual functionality makes it a valuable research tool for elucidating the complex pathways of retinoid signaling and CYP-mediated metabolism.
As a RAMBA, liarozole inhibits the CYP26 family of enzymes, which are responsible for the 4-hydroxylation and subsequent inactivation of atRA. rndsystems.comtocris.commedchemexpress.commedchemexpress.com By blocking this metabolic pathway, liarozole effectively increases the intracellular concentrations of endogenous atRA, thereby mimicking the effects of retinoids. nih.govtocris.com This mechanism has been a focal point of research, as it offers a way to modulate retinoid signaling without the systemic administration of exogenous retinoids, which can be associated with significant side effects. nih.govsec.gov The ability of liarozole to enhance the potency of tRA to inhibit chondrogenesis in mouse limb bud cultures further underscores its role as a modulator of retinoid activity. nih.gov
Liarozole's activity as a cytochrome P450 inhibitor extends beyond CYP26. It has been shown to inhibit several other CYP enzymes, including aromatase (CYP19). rndsystems.comtocris.com This broader inhibitory profile has made it a subject of investigation in various contexts, including its potential to inhibit the metabolism of other compounds. For example, research has demonstrated that liarozole can effectively inhibit the CYP2S1-mediated metabolism of the anticancer prodrug AQ4N. japsonline.com Its inhibitory action on different CYP isozymes highlights its utility in studies aimed at understanding the role of these enzymes in drug metabolism and various disease processes. medchemexpress.comrndsystems.com
The following table summarizes key research findings related to the preclinical development of Liarozole:
| Area of Research | Model System | Key Findings | Reference(s) |
|---|---|---|---|
| Retinoic Acid Metabolism | Hamster liver microsomes | Inhibited P-450-mediated conversion of RA to polar metabolites. | nih.gov |
| Plasma RA Levels | Rats | Increased plasma levels of endogenous RA. | nih.gov |
| Antikeratinizing Activity | Ovariectomized rats | Reversed vaginal keratinization, similar to RA. | nih.gov |
| Antitumor Activity | Rat prostate carcinoma models | Demonstrated activity against both androgen-dependent and -independent tumors. | rndsystems.comtocris.comresearchgate.net |
| Psoriasis | Human clinical trial | Dose-ranging study to determine effective oral dose. | nih.gov |
| Ichthyosis | Human clinical trials | Investigated efficacy and safety in lamellar ichthyosis. | nih.govoup.comresearchgate.netnih.gov |
| Chondrogenesis | Mouse limb bud cell cultures | Increased the potency of tRA to inhibit chondrogenesis. | nih.gov |
| CYP2S1 Inhibition | In vitro | Inhibited the metabolism of the anticancer prodrug AQ4N. | japsonline.com |
The following interactive table details the inhibitory action of Liarozole on Cytochrome P450 enzymes:
| Enzyme | Effect | IC50 Value | Significance | Reference(s) |
|---|---|---|---|---|
| CYP26 (retinoic acid 4-hydroxylase) | Inhibition | 7 μM | Blocks retinoic acid metabolism, increasing endogenous RA levels. | rndsystems.comtocris.commedchemexpress.commedchemexpress.com |
| Aromatase (CYP19) | Inhibition | Not specified | Potential applications in hormone-dependent conditions. | rndsystems.comtocris.com |
| CYP2S1 | Inhibition | Not specified | Affects metabolism of certain prodrugs. | japsonline.com |
Properties
Molecular Formula |
C17H13ClN4.2HCl |
|---|---|
Molecular Weight |
381.69 |
Synonyms |
Alternative Name: R-75251 |
Origin of Product |
United States |
Molecular Mechanisms of Action of Liarozole Dihydrochloride
Retinoic Acid Metabolism Blocking Agent (RAMBA) Activity of Liarozole (B1683768) Dihydrochloride (B599025)
Liarozole dihydrochloride is classified as a Retinoic Acid Metabolism Blocking Agent (RAMBA) due to its ability to interfere with the catabolism of all-trans-retinoic acid (ATRA), a critical signaling molecule derived from vitamin A. journalagent.com By inhibiting the enzymes responsible for ATRA breakdown, liarozole effectively increases the intracellular concentrations of this potent retinoid, thereby amplifying its biological effects. jefferson.edumedchemexpress.com
Inhibition of Retinoic Acid 4-Hydroxylase (CYP26) Enzymes by this compound
The principal mechanism behind liarozole's RAMBA activity is its inhibition of the retinoic acid 4-hydroxylase enzymes, which are members of the cytochrome P450 family 26 (CYP26). journalagent.com These enzymes, including CYP26A1 and CYP26B1, are the primary catalysts in the oxidative degradation of ATRA. medchemexpress.com Liarozole has been shown to be a potent inhibitor of CYP26-mediated ATRA metabolism. medchemexpress.com The imidazole (B134444) moiety within liarozole's structure is thought to play a crucial role in its binding to and inhibition of these cytochrome P450 enzymes. nih.gov
Research has demonstrated that liarozole inhibits the CYP26-dependent 4-hydroxylation of retinoic acid with a reported IC50 value of 7 μM. jefferson.edumedchemexpress.commedchemexpress.eumedchemexpress.comresearchgate.net In hamster liver microsomes, liarozole suppressed the conversion of RA to more polar metabolites with an IC50 of 2.2 μM. medchemexpress.com Further studies have reported IC50 values for liarozole's inhibition of RA catabolism in Dunning tumor and liver homogenates to be 0.26 μM and 0.14 μM, respectively. japsonline.com
| Parameter | Value | System | Reference |
| IC50 | 7 μM | CYP26-dependent 4-hydroxylation of RA | jefferson.edumedchemexpress.commedchemexpress.eumedchemexpress.comresearchgate.net |
| IC50 | 2.2 μM | P-450-mediated conversion of RA in hamster liver microsomes | medchemexpress.com |
| IC50 | 0.26 μM | RA catabolism in Dunning tumor homogenates | japsonline.com |
| IC50 | 0.14 μM | RA catabolism in rat liver homogenates | japsonline.com |
Augmentation of Endogenous All-Trans-Retinoic Acid (ATRA) Levels by this compound
A direct consequence of CYP26 inhibition by liarozole is the elevation of endogenous ATRA levels in various tissues. jefferson.edumedchemexpress.com By blocking its primary metabolic clearance pathway, liarozole allows for the accumulation of ATRA. journalagent.com In vivo studies have confirmed this effect, showing that administration of liarozole leads to a dose-dependent increase in plasma concentrations of ATRA. medchemexpress.com For instance, in rats, oral administration of liarozole at 5 and 20 mg/kg resulted in an increase of plasma RA levels from undetectable to 1.4 ng/ml and 2.9 ng/ml, respectively. medchemexpress.com This elevation of endogenous ATRA is a key factor in the retinoid-mimetic effects observed with liarozole treatment. medchemexpress.commedchemexpress.com
Induction of Retinoid-Mimetic Cellular Responses by this compound
By increasing the bioavailability of endogenous ATRA, this compound can trigger a range of cellular responses that mimic the effects of direct retinoid administration. medchemexpress.com These retinoid-mimetic effects are diverse and tissue-specific, reflecting the widespread roles of ATRA in regulating gene expression related to cell proliferation, differentiation, and apoptosis. journalagent.com
One of the well-documented retinoid-mimetic effects of liarozole is its antikeratinizing activity. In ovariectomized rats, liarozole was shown to reverse vaginal keratinization induced by estrogen, an effect comparable to that of RA. medchemexpress.com This was associated with changes in keratin (B1170402) protein expression, specifically the inhibition of high molecular weight keratins and enhancement of lower molecular weight keratins, mirroring the effects of RA. medchemexpress.com In human skin, liarozole has been found to inhibit epidermal retinoic acid 4-hydroxylase activity and augment the skin's responses to both retinoic acid and retinol.
Furthermore, in the context of cancer cell biology, liarozole has been observed to enhance the pro-apoptotic actions of retinoic acid in human prostate cancer cells, an effect accompanied by the inhibition of the cell survival factor bcl-2. medchemexpress.eu In mouse F9 teratocarcinoma cells, while liarozole itself did not exhibit retinoid-like properties, it enhanced the production of plasminogen activator induced by retinoic acid. nih.gov
Cytochrome P450 Enzyme Inhibition by this compound Beyond CYP26
The inhibitory activity of this compound is not limited to the CYP26 family. As an imidazole-containing compound, it exhibits a broader spectrum of inhibition against other cytochrome P450 enzymes, which contributes to its complex pharmacological profile. journalagent.comjefferson.eduresearchgate.net
Aromatase (CYP19) Inhibition and its Role in Steroidogenesis Modulation
Liarozole is a known inhibitor of aromatase (CYP19), the enzyme responsible for the final and rate-limiting step in estrogen biosynthesis, which is the conversion of androgens to estrogens. nih.govmedchemexpress.com This inhibition of aromatase activity contributes to the modulation of steroidogenesis. targetmol.com The inhibitory effect of liarozole on aromatase has been characterized as non-competitive. medchemexpress.eu
The potency of liarozole as an aromatase inhibitor has been reported with an IC50 value of 5 nM. This inhibition of estrogen synthesis has been a key aspect of its investigation in hormone-dependent conditions.
| Parameter | Value | Enzyme | Reference |
| IC50 | 5 nM | Aromatase (CYP19) | |
| Inhibition Type | Non-competitive | Aromatase (CYP19) | medchemexpress.eu |
Inhibition of CYP17A1 (17-Hydroxylase/17,20-Lyase)
In addition to CYP26 and CYP19, liarozole has been identified as an inhibitor of CYP17A1, a dual-function enzyme that plays a critical role in the biosynthesis of androgens and cortisol. researchgate.nettargetmol.com Specifically, it inhibits the 17,20-lyase activity of CYP17A1, which is crucial for the production of testicular androgens. medchemexpress.comnih.gov The inhibition of rat CYP17 has been reported with an IC50 of 260 nM. This inhibitory action on androgen synthesis further underscores liarozole's impact on steroidogenesis. targetmol.com
| Parameter | Value | Enzyme | Reference |
| IC50 | 260 nM | Rat CYP17 |
Inhibition of CYP11B1 (11-Hydroxylase)
Liarozole has been identified as a potent inhibitor of CYP11B1, also known as 11-hydroxylase. This enzyme plays a crucial role in the biosynthesis of corticosteroids, specifically catalyzing the conversion of 11-deoxycortisol to cortisol and 11-deoxycorticosterone to corticosterone. The inhibition of this enzyme can lead to significant physiological effects.
Research has demonstrated the potent inhibitory effect of liarozole on CYP11B1. In a study involving an in silico screening of the DrugBank database, followed by experimental validation, liarozole was identified as a highly potent inhibitor of CYP11B1. The study utilized a cell-free mitochondrial assay and a cell-based model that overexpressed human CYP11B1 to confirm these findings. swisstox.ch The results indicated a very strong inhibitory activity, with a reported half-maximal inhibitory concentration (IC50) of 4.2 nM. swisstox.ch
The inhibition of CYP11B1 by liarozole can lead to a condition known as pseudohyperaldosteronism. This occurs due to a feedback mechanism in which the reduction of cortisol production leads to an accumulation of its precursors, such as 11-deoxycortisol and 11-deoxycorticosterone. These precursors can then activate the mineralocorticoid receptor, leading to effects like sodium and water retention, and potassium excretion, which can manifest as hypertension and hypokalemia. caymanchem.com While some sources categorize azole drugs like liarozole as generally weak inhibitors of several P450 enzymes, the specific and potent action against CYP11B1 highlights a significant aspect of its pharmacological profile. nih.gov
Table 1: Inhibitory Activity of Liarozole on CYP11B1
| Enzyme | Inhibitor | IC50 | Assay System | Reference |
| CYP11B1 | This compound | 4.2 nM | Cell-free mitochondrial assay and cell-based model with human CYP11B1 | swisstox.ch |
Inhibition of CYP2S1 by this compound and Impact on Prodrug Metabolism
Liarozole has also been shown to be an effective inhibitor of another cytochrome P450 enzyme, CYP2S1. researchgate.netjapsonline.comresearchgate.netjapsonline.com This enzyme is considered an "orphan" P450, as its physiological functions are not fully understood, though it is known to be expressed in various epithelial-derived cancers. japsonline.com The inhibitory action of liarozole on CYP2S1 has significant implications for the metabolism of certain prodrugs, particularly in the context of cancer therapy. researchgate.netjapsonline.com
A key research finding demonstrates that liarozole inhibits the CYP2S1-mediated metabolism of the anticancer prodrug AQ4N (banoxantrone). researchgate.netjapsonline.comresearchgate.netjapsonline.com AQ4N is a non-genotoxic and non-cytotoxic compound that is metabolized under anoxic conditions by CYP2S1 into its active, cytotoxic metabolite, AQ4. researchgate.netjapsonline.com Studies have shown that the active drug, AQ4, is located in the perinuclear region of the cell, while the prodrug AQ4N resides in the cytoplasm. researchgate.netjapsonline.com
In experimental settings using microsomes from BEAS2B cells, which overexpress CYP2S1, liarozole effectively prevented the binding of AQ4N to the enzyme. japsonline.comresearchgate.net This inhibition led to a significant decrease in the conversion of AQ4N to its active metabolites, AQ4M and AQ4. researchgate.netjapsonline.comresearchgate.net The reduction in the turnover of the prodrug was observed in a dose-dependent manner with increasing concentrations of liarozole. japsonline.com
The significance of this inhibition lies in its potential to modulate the therapeutic efficacy and toxicity of prodrugs that are substrates for CYP2S1. By preventing the activation of a prodrug like AQ4N, liarozole could either be used to control the localized activation of the drug or, conversely, could interfere with its intended anticancer effect in a clinical setting.
Table 2: Effect of Liarozole on CYP2S1-Mediated Metabolism of AQ4N
| Enzyme | Substrate (Prodrug) | Inhibitor | Experimental System | Observed Effect | Statistical Significance | Reference |
| CYP2S1 | AQ4N (10µM) | This compound | Microsomes from BEAS2B cells | Decreased turnover of AQ4N to its active metabolites AQ4M and AQ4 under anoxic conditions. | p ≤ 0.001, p ≤ 0.05 | japsonline.comresearchgate.net |
Preclinical Pharmacological Investigations of Liarozole Dihydrochloride
In Vitro Studies on Cellular Processes
Liarozole (B1683768) dihydrochloride (B599025) has been the subject of numerous in vitro investigations to elucidate its effects on fundamental cellular activities, particularly those relevant to cancer biology. These studies have primarily focused on its ability to modulate cell proliferation and induce cellular differentiation, often through its mechanism of inhibiting the metabolism of endogenous retinoic acid.
Inhibition of Cell Proliferation in Cancer Cell Lines
Liarozole's impact on the growth of cancer cells has been evaluated across various models. Its effects are observed both when used as a single agent and in combination with other therapeutic compounds, most notably retinoids.
In studies utilizing the MCF-7 human breast cancer cell line, liarozole demonstrated a modest direct antiproliferative effect. When administered alone at a concentration of 10⁻⁵ M, liarozole inhibited MCF-7 cell growth by 35% following a nine-day exposure. nih.gov However, its more significant activity was observed when used in combination with all-trans-retinoic acid (ATRA). nih.gov
Liarozole was found to enhance the growth-inhibitory effects of ATRA in a concentration-dependent manner. nih.gov This potentiation was substantial, with one study reporting a more than 10-fold enhancement. nih.gov The combination of 10⁻⁶ M liarozole with 10⁻⁸ M ATRA produced a greater antiproliferative effect than 10⁻⁷ M ATRA used alone. nih.gov This synergistic action is attributed to liarozole's ability to inhibit the cytochrome P-450-dependent metabolism of ATRA. By preventing the breakdown of ATRA, liarozole effectively increases its intracellular concentration and prolongs its activity, thereby amplifying its antiproliferative and differentiation-inducing capabilities. nih.govnih.gov Specifically, a 10⁻⁵ M concentration of liarozole was shown to reduce the formation of polar metabolites of ATRA by 87% in MCF-7 cells. nih.gov
| Compound(s) | Concentration(s) | Observed Effect | Reference |
|---|---|---|---|
| Liarozole (alone) | 10⁻⁵ M | 35% inhibition of cell growth after 9 days. | nih.gov |
| All-trans-retinoic acid (ATRA) | 2 x 10⁻⁸ M | 50% growth inhibition (IC50). | nih.gov |
| Liarozole + ATRA | 10⁻⁶ M (Liarozole) + 10⁻⁸ M (ATRA) | Greater antiproliferative effect than 10⁻⁷ M ATRA alone. | nih.gov |
| Liarozole | 10⁻⁵ M | Inhibited ATRA metabolism by 87%. | nih.gov |
In the context of colon cancer, liarozole dihydrochloride has demonstrated direct inhibitory effects on cell proliferation. Studies on both HT29 and SW480 colon cancer cell lines showed that treatment with liarozole resulted in a dose-dependent decrease in cell proliferation. researchgate.netoncotarget.com This effect is linked to its role as an inhibitor of the enzyme CYP26A1, which is responsible for breaking down retinoic acid. researchgate.netoncotarget.com By blocking this enzyme, liarozole increases intracellular levels of retinoic acid, which in turn can suppress cancer cell growth. oncotarget.com
| Cell Line | Compound | Observed Effect | Reference |
|---|---|---|---|
| HT29 | This compound | Inhibited cell proliferation in a dose-dependent manner. | researchgate.net |
| SW480 | This compound | Inhibited cell proliferation in a dose-dependent manner. | researchgate.net |
Induction of Cell Differentiation
Beyond inhibiting proliferation, liarozole also promotes cellular differentiation, a process where cells mature to acquire specialized functions. This action is again closely tied to its ability to modulate retinoic acid signaling pathways.
Liarozole exerts retinoid-mimetic effects, meaning it can produce biological responses similar to those of retinoids like ATRA. nih.gov This is achieved by inhibiting the cytochrome P-450 enzymes that catabolize endogenous retinoic acid, leading to increased intracellular and plasma levels of this potent differentiation agent. nih.govoup.com
In vitro studies on MCF-7 cells have shown that liarozole potentiates ATRA-induced structural remodeling, a hallmark of differentiation. nih.gov This includes concentration-dependent changes to actin stress fibers and cytokeratin intermediate filaments. nih.gov Furthermore, treatment with ATRA, an effect potentiated by liarozole, led to increased staining of E-cadherin at sites of cell-cell contact, indicating a more differentiated, epithelial phenotype. nih.gov Similarly, research has demonstrated that liarozole can influence the expression of different keratin (B1170402) proteins, inhibiting the synthesis of high molecular weight keratins while enhancing the expression of lower molecular weight keratins, a pattern consistent with the promotion of epithelial differentiation. nih.gov
Liarozole has been shown to specifically target cancer stem cell (CSC) populations, which are thought to drive tumor initiation and recurrence. Key markers for CSCs include high aldehyde dehydrogenase (ALDH) activity and the ability to form spherical colonies (spheres or colonospheres) under non-adherent culture conditions. researchgate.netresearchgate.netnih.gov
In studies involving HT29 and SW480 colon cancer cells, treatment with this compound led to a significant reduction in the population of ALDH-positive (ALDH+) cells. researchgate.netoncotarget.com This decrease was observed in both cell lines, with a high concentration of liarozole causing a significant drop in ALDH+ cells in the SW480 line and a decreasing trend in the HT29 line. oncotarget.com
Furthermore, liarozole treatment impaired the ability of these cancer cells to form spheres. In HT29 cells, increasing concentrations of liarozole resulted in a dose-dependent decrease in the number of colonospheres formed. researchgate.netoncotarget.com These findings suggest that by elevating intracellular retinoic acid levels, liarozole can suppress the CSC phenotype, reducing the self-renewal capacity and promoting differentiation of this critical cancer cell subpopulation. researchgate.netoncotarget.com
| Cell Line | CSC Marker/Assay | Observed Effect of Liarozole | Reference |
|---|---|---|---|
| HT29 | Sphere Formation | Dose-dependent decrease in the number of spheres formed. | researchgate.netoncotarget.com |
| HT29 | ALDH+ Cell Population | Decreasing trend in the percentage of ALDH+ cells. | researchgate.netoncotarget.com |
| SW480 | ALDH+ Cell Population | Decrease in the percentage of ALDH+ cells. | researchgate.netoncotarget.com |
Effects of this compound on Chondrogenesis
Liarozole's primary mechanism of action involves the inhibition of cytochrome P450 enzymes responsible for the catabolism of retinoic acid, leading to increased endogenous levels of this crucial signaling molecule. Retinoic acid signaling is known to play a complex, context-dependent role in cartilage development and regeneration. biorxiv.orgresearchgate.net While direct preclinical studies investigating the specific effects of this compound on chondrogenesis are not extensively detailed in the available literature, its influence on retinoic acid levels suggests a potential indirect impact. For instance, studies on retinoic acid signaling have shown that it can suppress chondrocyte identity. researchgate.net In a clinical context, treatment with liarozole was observed to cause a modest and transient decrease in a marker for bone formation. nih.gov
Modulation of Keratin Expression in Epithelial Cells
Liarozole has been shown to exert retinoid-mimetic effects by increasing endogenous all-trans-retinoic acid (ATRA) levels, which in turn modulates the expression of keratins in epithelial cells. In vivo studies in ovariectomized rats demonstrated that liarozole reverses vaginal keratinization induced by estrogen. nih.gov This effect was associated with specific changes in the keratin profile of the vaginal epithelium.
Biochemical analysis revealed that liarozole, similar to retinoic acid, inhibits the synthesis of high molecular weight keratin proteins while enhancing the expression of lower molecular weight keratin polypeptides. nih.gov This modulation of keratin expression is a key indicator of liarozole's influence on epithelial cell differentiation.
| Keratin Type | Effect of Liarozole Treatment |
| High Molecular Weight (57-60 kDa) | Inhibition of Synthesis |
| Lower Molecular Weight (45-47 kDa) | Enhanced Expression |
This table summarizes the observed effects of liarozole on keratin protein expression in rat vaginal epithelium. nih.gov
Influence on Cholesterol Synthesis Pathways
Direct preclinical investigations focusing solely on the influence of this compound on cholesterol synthesis pathways are limited. The primary mechanism of liarozole is the inhibition of retinoic acid metabolism. nih.gov While both retinoic acid and cholesterol synthesis pathways are intricate cellular processes, the direct regulatory link by liarozole on cholesterol biosynthesis is not a primary focus of the available research. Cholesterol metabolism itself is a complex cascade involving numerous enzymatic steps, and its regulation is critical for cellular function. nih.govmdpi.com
In Vivo Studies on this compound in Animal Models
Antitumor Activity in Preclinical Cancer Models
Liarozole has demonstrated notable antitumor activity in various preclinical cancer models, particularly in prostate carcinoma. Its mechanism is largely attributed to the inhibition of retinoic acid catabolism, leading to increased intracellular levels of retinoic acid, which can promote cell differentiation and inhibit proliferation.
Androgen-Dependent Prostate Carcinoma Models
In vivo studies utilizing androgen-dependent Dunning rat prostatic adenocarcinoma models have shown the efficacy of liarozole in inhibiting tumor growth. When administered as a dietary admixture, liarozole significantly inhibited the growth of the slow-growing, well-differentiated, androgen-dependent Dunning-H tumor. In another androgen-dependent model, the poorly differentiated Dunning R3327-G tumor, liarozole administered by oral gavage was shown to be nearly as effective as castration in reducing tumor volume.
| Animal Model | Liarozole Administration | Tumor Growth Inhibition (Median Volume Decrease) |
| Dunning-H (well-differentiated) | Dietary Admixture | 60% |
| Dunning R3327-G (poorly-differentiated) | Oral Gavage | 82% |
| Dunning R3327-G (poorly-differentiated) | Castration (for comparison) | 92% |
This table presents the antitumor effects of liarozole in androgen-dependent prostate carcinoma models.
Androgen-Independent Prostate Carcinoma Models
Liarozole has also shown significant antitumor effects in androgen-independent prostate carcinoma models, which is of particular interest for treating hormone-refractory prostate cancer. In studies with Dunning rat prostate tumors, liarozole inhibited the growth of the moderately differentiated PIF-1 and the anaplastic AT-6 tumors. Furthermore, when administered by gavage, liarozole markedly reduced the median tumor volume of the AT-6 sq (B12106431) tumor.
| Animal Model | Liarozole Administration | Tumor Growth Inhibition (Median Volume Decrease) |
| PIF-1 (moderately differentiated) | Dietary Admixture | 60% |
| AT-6 (anaplastic) | Dietary Admixture | 73% |
| AT-6 sq | Oral Gavage | 90% |
This table summarizes the antitumor efficacy of liarozole in various androgen-independent prostate carcinoma models.
Efficacy in Dunning Prostate Adenocarcinoma Xenografts
This compound has demonstrated notable antitumor effects in preclinical models of prostate cancer, specifically in the Dunning rat prostate adenocarcinoma xenografts. Research has shown its efficacy in both androgen-dependent and androgen-independent models of this cancer.
In studies, liarozole was found to reduce tumor growth in the androgen-dependent Dunning-G and the androgen-independent Dunning MatLu rat prostate carcinoma models. nih.gov Further investigations involving the androgen-independent Dunning AT-6sq rat prostate carcinoma also revealed antitumoral activity. nih.gov In this particular model, treatment with liarozole resulted in a statistically significant reduction in tumor weight at doses of 30 mg/kg and higher. nih.gov The mechanism behind this antitumor effect is believed to be linked to an increase in the differentiation of the tumor cells, driven by an accumulation of all-trans-retinoic acid within the tumor tissue. nih.gov While the inhibitory effect of liarozole on tumor growth in these models is clearly documented, specific quantitative data on the percentage of tumor growth inhibition or comparative tumor weights were not available in the reviewed literature.
Retinoid-Mimetic Effects in Normal Physiological Models
This compound exhibits effects that mimic those of retinoids in normal physiological models. This activity is attributed to its ability to inhibit the cytochrome P-450-dependent metabolism of all-trans-retinoic acid, leading to increased endogenous levels of this crucial signaling molecule.
In ovariectomized rats, a model for hormonal changes, liarozole has demonstrated significant retinoid-mimetic activity by reversing vaginal keratinization that is induced by estrogenic stimulation. This effect highlights its ability to modulate epithelial differentiation, a key function of retinoids.
Studies have shown that subchronic administration of liarozole to these animals effectively counteracted the keratinization of the vaginal epithelium. The potency of liarozole in this regard was found to be comparable to that of retinoic acid itself. The biochemical basis for this effect involves the modulation of keratin protein synthesis. Liarozole, similar to retinoic acid, was observed to inhibit the production of high molecular weight keratin proteins (57-60 kDa) while simultaneously enhancing the expression of lower molecular weight keratin polypeptides (45 to 47 kDa). While the reversal of vaginal keratosis is well-documented, specific quantitative data from studies measuring the degree of this reversal were not detailed in the available literature.
A primary mechanism through which liarozole exerts its effects is by increasing the concentration of endogenous retinoic acid in both plasma and various tissues. This is achieved through the inhibition of cytochrome P-450 enzymes that are responsible for the degradation of retinoic acid.
In vivo studies in rats have demonstrated a dose-dependent increase in plasma retinoic acid levels following oral administration of liarozole. In control animals, plasma retinoic acid levels were largely undetectable. Furthermore, liarozole treatment has been shown to significantly increase the concentration of retinoic acid in specific tissues. In the Dunning AT-6sq prostate carcinoma model, a statistically significant accumulation of all-trans-retinoic acid was observed in the tumors at doses of 7.5 mg/kg and higher. nih.gov Similarly, in ovariectomized rats, antikeratinizing doses of liarozole led to a doubling of the retinoic acid concentration within the vaginal tissue.
Table 1: Effect of Liarozole on Plasma Retinoic Acid Levels in Rats
| Treatment Group | Plasma Retinoic Acid (ng/mL) |
| Control | < 0.5 |
| Liarozole (5 mg/kg) | 1.4 ± 0.1 |
| Liarozole (20 mg/kg) | 2.9 ± 0.1 |
Table 2: Effect of Liarozole on Vaginal Tissue Retinoic Acid Levels in Ovariectomized Rats
| Treatment Group | Vaginal Tissue Retinoic Acid (ng/200mg tissue) |
| Vehicle-Treated | 1.1 ± 0.1 |
| Liarozole (5 mg/kg) | 2.2 ± 0.2 |
| Liarozole (20 mg/kg) | 2.6 ± 0.2 |
Structure Activity Relationships and Analogues of Liarozole Dihydrochloride
Enantiomeric Specificity in Retinoic Acid Metabolism Inhibition
The stereochemistry of a molecule can significantly influence its pharmacological activity. However, current research on Liarozole (B1683768) dihydrochloride (B599025) has not extensively detailed the enantiomeric specificity of its inhibitory action on retinoic acid metabolism. Studies have shown that Liarozole's inhibitory effects are not pronounced on the metabolic pathways of retinoic acid stereoisomers such as 9-cis-retinoic acid and 13-cis-retinoic acid. This suggests a degree of specificity in its interaction with the enzymes responsible for all-trans-retinoic acid (ATRA) catabolism. Further investigation is required to fully elucidate whether the different enantiomers of Liarozole exhibit varying potencies in their inhibition of CYP26 enzymes.
Comparative Analysis with Related Imidazole (B134444) Derivatives and Retinoic Acid Metabolism Blocking Agents
Liarozole belongs to a class of compounds known as Retinoic Acid Metabolism Blocking Agents (RAMBAs), many of which are imidazole derivatives. A comparative analysis with other RAMBAs, such as Ketoconazole and the more recent Talarozole (B1662504), provides valuable insights into the structure-activity relationships governing the inhibition of retinoic acid metabolism.
These compounds share a common imidazole moiety, which is crucial for their interaction with the heme iron of cytochrome P450 enzymes, thereby inhibiting their catalytic activity. However, variations in their chemical structures lead to differences in their potency and selectivity for specific CYP isoforms.
Comparative Inhibitory Activity against CYP26A1 and CYP26B1
The primary enzymes responsible for the catabolism of retinoic acid are CYP26A1 and CYP26B1. The inhibitory potency of Liarozole, Ketoconazole, and Talarozole against these enzymes is a key determinant of their biological effects.
| Compound | IC50 against CYP26A1 (nM) | IC50 against CYP26B1 (nM) |
| Liarozole | 2100 | Data not available |
| Ketoconazole | 550 | Data not available |
| Talarozole | 5.1 | 0.46 |
This difference in potency can be attributed to structural variations that allow for a more optimal fit into the active site of the CYP26 enzymes. The development of Talarozole represents a progression in the design of more specific and potent RAMBAs.
Advanced Research Methodologies and Analytical Approaches Applied to Liarozole Dihydrochloride
Biochemical Enzyme Inhibition Assays (e.g., IC50 Determination with Cytochrome P450 Substrates)
Biochemical enzyme inhibition assays are fundamental in characterizing the interaction of Liarozole (B1683768) with its molecular targets, primarily the cytochrome P450 (CYP) enzymes responsible for retinoic acid (RA) catabolism. These assays are critical for determining the potency of inhibition, often expressed as the half-maximal inhibitory concentration (IC50).
Liarozole, an imidazole-containing compound, is a known potent inhibitor of the cytochrome P450-mediated metabolism of all-trans-retinoic acid. oup.com In vitro studies using hamster liver microsomes demonstrated that Liarozole suppressed the conversion of RA to more polar metabolites with an IC50 of 2.2 µM. nih.gov The primary enzyme target in this context is the retinoic acid 4-hydroxylase (CYP26). core.ac.uksigmaaldrich.com By inhibiting this enzyme, Liarozole effectively increases the intracellular levels of endogenous retinoic acid. oup.com
Comparative studies have been conducted to assess the specificity of Liarozole. For instance, its inhibitory activity on CYP26A1-mediated RA metabolism was compared to another compound, R116010. Liarozole-fumarate inhibited this process with an IC50 of 0.5 µM. nih.gov However, it was noted that at this concentration, Liarozole also inhibits other cytochrome P450-mediated reactions, indicating a degree of non-specificity. nih.gov Further research has shown that Liarozole can also inhibit other CYP enzymes, including CYP19 (aromatase), CYP17A1 (17-hydroxylase/17,20-lyase), and CYP11B1 (11-hydroxylase). sigmaaldrich.com Additionally, Liarozole has been identified as an effective inhibitor of CYP2S1, where it decreases the turnover of the anticancer prodrug AQ4N to its active metabolites. japsonline.comresearchgate.net
The determination of IC50 values is typically achieved by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. nih.gov Such assays have been instrumental in quantifying the inhibitory potency of Liarozole against various CYP isozymes.
IC50 Values of Liarozole Against Cytochrome P450 Enzymes
| Enzyme Target | System/Model | Substrate | IC50 Value | Reference |
|---|---|---|---|---|
| Cytochrome P450 (general) | Hamster liver microsomes | all-trans-Retinoic Acid | 2.2 µM | nih.gov |
| CYP26A1 | T47D human breast cancer cell microsomes | all-trans-Retinoic Acid | 0.5 µM | nih.gov |
Cell Culture Models for Proliferation, Differentiation, and Apoptosis Studies
Cell culture models are indispensable tools for investigating the cellular effects of Liarozole, including its impact on cell proliferation, differentiation, and apoptosis. These in vitro systems allow for controlled experiments to dissect the molecular mechanisms underlying Liarozole's activity.
Studies on various cancer cell lines have demonstrated that Liarozole can inhibit cell growth, often in synergy with other agents. In MCF-7 human breast cancer cells, Liarozole alone at 10 µM inhibited cell growth by 35% after nine days. nih.gov More significantly, it enhanced the antiproliferative effect of all-trans-retinoic acid by more than 10-fold. nih.gov This synergistic effect is attributed to Liarozole's ability to inhibit the metabolism of retinoic acid within the cells, with a 10 µM concentration reducing the formation of polar metabolites by 87%. nih.gov
In the context of prostate cancer, Liarozole has been shown to amplify retinoid-induced apoptosis. nih.gov While having a modest effect on its own, Liarozole significantly boosted the pro-apoptotic actions of beta-carotene (B85742) and retinoic acid in DU145 human prostate cancer cells. nih.gov This enhancement of apoptosis was associated with the inhibition of the cell survival factor Bcl-2. nih.gov Furthermore, in DU 145 cells, which are resistant to the growth-inhibitory effects of 1α,25-dihydroxyvitamin D3 (1,25-(OH)2D3), a combination treatment with Liarozole resulted in a 60% inhibition of cell growth. oup.com This effect was linked to Liarozole's ability to inhibit the 24-hydroxylase enzyme, which catabolizes 1,25-(OH)2D3, and to increase the abundance of the vitamin D receptor. oup.com
Interestingly, some studies have reported that Liarozole does not possess direct cytostatic properties in certain cell lines, such as the breast cancer cell line MCF-7 and the prostate cancer cell lines DU145 and LNCaP, when used alone. nih.gov Instead, its primary role in these models appears to be the potentiation of the effects of endogenous or exogenously supplied retinoids. nih.govnih.gov
In Vivo Animal Models for Pharmacodynamic and Efficacy Assessment
In vivo animal models are crucial for evaluating the pharmacodynamics (the effect of the drug on the body) and the therapeutic efficacy of Liarozole in a complex biological system. csmres.co.ukvisualsonics.com These models, primarily involving mice and rats, have provided valuable preclinical data on Liarozole's potential for treating various diseases, including cancer and psoriasis. oup.comnih.govnih.gov
Pharmacodynamic studies have focused on Liarozole's ability to modulate endogenous retinoic acid levels. In rats, oral administration of Liarozole enhanced plasma levels of retinoic acid from undetectable to measurable concentrations. nih.gov For instance, treatment with 5 and 20 mg/kg of Liarozole resulted in plasma RA levels of 1.4 ± 0.1 and 2.9 ± 0.1 ng/ml, respectively. nih.gov This increase in systemic RA levels is a key pharmacodynamic marker of Liarozole's action. Furthermore, Liarozole treatment has been shown to increase retinoic acid concentrations within tumor tissues in vivo. nih.gov
The efficacy of Liarozole has been assessed in various animal models of cancer. In SCID mice bearing androgen-independent PC-3ML-B2 human prostatic carcinoma tumors, Liarozole reduced both subcutaneous tumor growth and bone metastasis. nih.gov Similarly, it reduced tumor growth in both androgen-dependent Dunning-G and androgen-independent Dunning MatLu rat prostate carcinoma models. nih.gov In a nude mouse model, Liarozole, much like retinoic acid, reduced the growth of the androgen-dependent Dunning-G tumor. nih.gov
Beyond cancer, Liarozole has demonstrated retinoid-mimetic effects in other in vivo systems. In ovariectomized rats, it reversed vaginal keratinization, an effect as potent as that of retinoic acid itself. nih.gov In hairless mice, orally administered Liarozole induced epidermal hyperplasia, similar to the effects of retinoic acid, which is relevant to its potential use in dermatological conditions like psoriasis. oup.com
Summary of In Vivo Animal Model Studies with Liarozole
| Animal Model | Disease/Condition | Key Findings | Reference |
|---|---|---|---|
| Rats | Normal | Enhanced plasma levels of retinoic acid. | nih.gov |
| Ovariectomized Rats | Estrogen-induced vaginal keratinization | Reversed vaginal keratinization, similar to retinoic acid. | nih.gov |
| SCID Mice | Human prostatic carcinoma (PC-3ML-B2) | Reduced subcutaneous tumor growth and bone metastasis. | nih.gov |
| Rats | Dunning prostate carcinoma (androgen-dependent and -independent) | Reduced tumor growth. | nih.gov |
| Nude Mice | Dunning-G prostate tumor | Reduced tumor growth, similar to retinoic acid. | nih.gov |
| Hairless Mice | Normal skin | Induced epidermal hyperplasia. | oup.com |
High-Performance Liquid Chromatography (HPLC) for Metabolite Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for studying the metabolism of Liarozole and its effects on the metabolic pathways of other compounds, particularly retinoic acid. nih.govnih.gov This method allows for the separation, identification, and quantification of Liarozole and its metabolites in various biological matrices, such as plasma, tissue extracts, and cell culture supernatants. core.ac.ukjapsonline.com
In studies investigating the mechanism of action of Liarozole, HPLC has been employed to demonstrate its inhibitory effect on retinoic acid metabolism. For example, in MCF-7 human breast cancer cells pretreated with retinoic acid, HPLC analysis of the culture supernatants revealed that the cells substantially metabolized [3H]all-trans-retinoic acid into polar metabolites. nih.gov The addition of Liarozole inhibited this metabolism, with a 10 µM concentration reducing the amount of polar metabolites by 87%. nih.gov
HPLC is also utilized to measure the in vivo concentrations of Liarozole and its impact on endogenous retinoic acid levels. Following oral administration of Liarozole to rats, HPLC analysis of plasma samples showed a dose-dependent increase in retinoic acid concentrations. nih.gov Similarly, HPLC has been used to analyze the conversion of the anticancer prodrug AQ4N to its active metabolites, AQ4M and AQ4, and to show that Liarozole inhibits this conversion by acting on the CYP2S1 enzyme. japsonline.comresearchgate.netresearchgate.net The supernatants from in vitro reactions are analyzed by HPLC to quantify the reduction in the formation of AQ4N's metabolites in the presence of Liarozole. japsonline.comresearchgate.net
Immunoblotting for Protein Expression Analysis
Immunoblotting, commonly known as Western blotting, is a widely used technique to detect and quantify specific proteins in a sample. In the context of Liarozole research, immunoblotting has been instrumental in understanding the downstream cellular effects of the compound by analyzing changes in protein expression.
One area where immunoblotting has been applied is in studying the retinoid-mimetic effects of Liarozole. In ovariectomized rats, Liarozole, similar to retinoic acid, was shown to inhibit the synthesis of high molecular weight (57-60 kDa) keratin (B1170402) proteins and enhance the expression of 45 to 47 kDa keratin polypeptides in vaginal epithelia, as determined by one-dimensional electrophoresis and immunoblotting. nih.gov
In studies on prostate cancer cells, immunoblotting has been used to investigate the synergy between Liarozole and other therapeutic agents. For instance, in DU 145 human prostate cancer cells, Western blot analysis was used to evaluate the abundance of the vitamin D receptor (VDR). oup.com These experiments revealed that while 1,25-(OH)2D3 alone caused a slight up-regulation of VDR, the combination with Liarozole further enhanced VDR protein levels. oup.com This technique has also been crucial in demonstrating that the pro-apoptotic effects of Liarozole in combination with retinoids are accompanied by the inhibition of the anti-apoptotic protein Bcl-2. nih.gov
Flow Cytometry-Based Assays (e.g., ALDEFLUOR Assay for ALDH+ Cell Populations)
Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells as they pass through a laser beam. In cancer research, it is often used to identify and quantify specific cell populations, such as cancer stem cells (CSCs). The ALDEFLUOR assay is a specific flow cytometry-based method used to identify cells with high aldehyde dehydrogenase (ALDH) activity, a characteristic feature of CSCs.
Recent research has implicated Liarozole in the modulation of CSC populations. In studies on human colorectal cancer (CRC) cells, treatment with Liarozole was found to decrease the number of ALDH-positive (ALDH+) CSCs in a dose-dependent manner. mdpi.com This suggests that by inhibiting the metabolism of retinoic acid and thereby increasing its intracellular levels, Liarozole can negatively impact the survival or self-renewal of the CSC population within a tumor. The ability to quantify this reduction in ALDH+ cells using the ALDEFLUOR assay provides a direct measure of Liarozole's potential to target the root of tumor growth and recurrence.
Sphere Formation Assays for Cancer Stem Cell Evaluation
Sphere formation assays are a well-established in vitro method for evaluating the self-renewal capacity of cancer stem cells. This assay is based on the ability of CSCs to proliferate and form three-dimensional, non-adherent spherical colonies, termed "spheroids" or "tumorspheres," when cultured in serum-free, non-adherent conditions.
The effect of Liarozole on the self-renewal of CSCs has been investigated using this methodology. In human colorectal cancer cells, it was demonstrated that Liarozole decreased the number of colonospheres formed in a dose-dependent manner. mdpi.com This finding indicates that Liarozole can inhibit the self-renewal capacity of colorectal CSCs. The reduction in sphere formation provides strong evidence that by blocking retinoic acid metabolism, Liarozole can disrupt a key property of the cancer stem cell population, which may contribute to its antitumor activity. This assay, therefore, serves as a critical functional readout of Liarozole's impact on the most aggressive and therapy-resistant cells within a tumor.
Studies on Drug-Enzyme Binding and Inhibition Kinetics
Liarozole dihydrochloride (B599025) is recognized primarily as an inhibitor of the cytochrome P450 (CYP) enzyme system. Its mechanism of action is centered on the inhibition of enzymes responsible for the catabolism of all-trans-retinoic acid (atRA), thereby increasing endogenous levels of this crucial signaling molecule. The imidazole (B134444) moiety within the liarozole structure plays a key role in its inhibitory activity, as it is known to coordinate with the heme iron of CYP enzymes. nih.gov Research has focused on quantifying its inhibitory potency against various CYP isoforms, particularly the CYP26 family, which are the main enzymes responsible for atRA clearance. researchgate.netresearchgate.net
Liarozole functions as a retinoic acid metabolism blocking agent (RAMBA) by targeting the atRA 4-hydroxylase enzymes for inhibition. researchgate.netnih.govnih.gov Studies using hamster liver microsomes demonstrated that liarozole suppressed the P-450-mediated conversion of atRA to more polar metabolites with a half-maximal inhibitory concentration (IC50) of 2.2 µM. nih.gov Another study identified an IC50 value of 7 µM for the CYP26-dependent 4-hydroxylation of retinoic acid. medchemexpress.com More specific investigations into its effect on human CYP26A1, the primary enzyme for systemic atRA clearance, have established a more potent inhibitory action, with a reported IC50 of 0.98 µM. nih.gov The inhibition of retinoic acid 4-hydroxylase activity in human epidermis has been shown to be concentration-dependent. nih.gov
While effective against CYP26, liarozole is also characterized by a broad-spectrum inhibitory profile, affecting other CYP enzymes. nih.gov This lack of specificity is a distinguishing feature compared to newer, more selective RAMBAs like talarozole (B1662504). researchgate.net For instance, liarozole is also known to inhibit aromatase (CYP19) and CYP3A isoforms. nih.govjapsonline.comresearchgate.net Furthermore, studies have shown that liarozole is an effective inhibitor of CYP2S1, an enzyme whose expression is elevated in numerous cancers. japsonline.com In this context, liarozole was found to decrease the metabolic turnover of the anticancer prodrug AQ4N to its active metabolites. japsonline.com
The binding and inhibition kinetics of liarozole on key cytochrome P450 enzymes have been characterized in various studies, yielding specific IC50 values that quantify its potency.
| Enzyme Target | Reported IC50 Value | System/Context | Reference |
|---|---|---|---|
| CYP26A1 | 0.98 ± 0.14 µM | High-throughput screening assay | researchgate.netnih.govresearchgate.net |
| P450 (atRA metabolism) | 2.2 µM | Hamster liver microsomes | nih.gov |
| CYP26 | 7 µM | CYP26-dependent 4-hydroxylation of retinoic acid | medchemexpress.com |
| CYP26 | ~3 µM | General (comparative) | researchgate.net |
Future Directions and Translational Research Perspectives for Liarozole Dihydrochloride Preclinical Focus
Exploration of Novel Cytochrome P450 Targets for Liarozole (B1683768) Dihydrochloride (B599025)
Liarozole is recognized as an inhibitor of cytochrome P450 (CYP) enzymes, most notably those involved in the catabolism of all-trans-retinoic acid (ATRA), such as CYP26A1. nih.gov However, preclinical research has indicated a degree of selectivity in its inhibitory action. Studies have shown that liarozole is a more potent inhibitor of CYP26B1 than CYP26A1. nih.gov This preferential inhibition suggests that the pharmacological effects of liarozole may be tissue-specific, depending on the relative expression of these CYP26 isoforms. nih.gov
Further preclinical investigations have broadened the scope of liarozole's interactions with the CYP superfamily. It has been demonstrated to inhibit the metabolism of 4-keto-all-trans-retinoic acid (4-keto-RA), a biologically active metabolite of ATRA. nih.gov The formation of hydroxy-keto derivatives of 4-keto-RA by hamster liver microsomes was suppressed by liarozole. nih.gov This finding indicates that liarozole's retinoid-mimetic activity may be partly attributable to its inhibition of the metabolism of other active retinoids beyond just ATRA. nih.gov
Beyond the CYP26 family, the broader impact of liarozole on other steroidogenic and drug-metabolizing CYP enzymes remains an area for deeper preclinical exploration. Given that many CYP enzymes, such as those in the CYP3A family, are involved in the metabolism of a wide range of xenobiotics and endogenous compounds, understanding the full spectrum of liarozole's CYP interactions is crucial for predicting potential drug-drug interactions and off-target effects. wcrj.netresearchgate.netnih.gov
Synergistic Preclinical Combinatorial Strategies Involving Liarozole Dihydrochloride
A key area of preclinical investigation for this compound lies in its use in combination with other anticancer agents. The foundational principle of this approach is liarozole's ability to enhance the efficacy of retinoids by preventing their degradation.
Preclinical studies in MCF-7 human breast cancer cells have demonstrated a significant synergistic effect when liarozole is combined with all-trans-retinoic acid (ATRA). nih.gov Liarozole was found to enhance the antiproliferative effect of ATRA by more than tenfold. nih.gov This potentiation is attributed to liarozole's inhibition of ATRA metabolism within the cancer cells, leading to higher intracellular concentrations of the active retinoid. nih.gov
Similarly, in human prostate cancer cells (DU145), liarozole has been shown to amplify the pro-apoptotic actions of both beta-carotene (B85742) and ATRA. nih.gov This synergistic effect was associated with an inhibition of the cell survival factor bcl-2, providing a mechanistic basis for the enhanced cancer cell death. nih.gov
These findings support the continued preclinical exploration of liarozole in combination with other retinoids and chemotherapeutic agents. The potential to achieve greater therapeutic efficacy at lower, less toxic doses of conventional drugs is a significant driver for this research avenue.
Development of Next-Generation Retinoic Acid Metabolism Blocking Agents
The pioneering work with liarozole has spurred the development of a new generation of Retinoic Acid Metabolism Blocking Agents (RAMBAs) with improved potency and selectivity. These next-generation compounds aim to overcome some of the limitations observed with liarozole, such as the need for micromolar concentrations for certain effects and a broader inhibitory profile across different CYP enzymes. nih.govresearchgate.net
One of the most notable next-generation RAMBAs is Talarozole (B1662504) (R115866) . Preclinical studies have shown that talarozole is a significantly more potent inhibitor of human CYP26A1, with an IC50 value in the nanomolar range, making it about 750 times more potent than liarozole. researchgate.net Talarozole also demonstrates greater selectivity, with minimal inhibitory effects on CYP-dependent steroid biosynthesis. researchgate.net
Other novel RAMBAs, such as VN/14-1, VN/50-1, VN/66-1, and VN/69-1 , have been developed and evaluated in preclinical breast cancer models. umaryland.edu These compounds, which are structural analogs of ATRA, have shown potent inhibition of ATRA metabolism in the nanomolar range and possess intrinsic antiproliferative activity. umaryland.edu For instance, VN/14-1 not only acts as a potent RAMBA but also exhibits pleiotropic effects, significantly suppressing tumor growth in preclinical models. umaryland.edu
The development of these more potent and selective RAMBAs represents a significant advancement, offering the potential for more targeted therapeutic interventions with a potentially improved safety profile.
Investigation of this compound's Role in Cancer Stem Cell Biology and Resistance Mechanisms
The concept of cancer stem cells (CSCs) has provided a new framework for understanding tumor initiation, progression, and resistance to therapy. Preclinical research into liarozole and other RAMBAs suggests a potential role in modulating CSC biology.
By increasing intracellular retinoic acid levels, liarozole can promote cellular differentiation. umaryland.edu Preclinical studies with novel RAMBAs have demonstrated the induction of differentiation markers, such as cytokeratin 8/18 and E-cadherin, in breast cancer cell lines. umaryland.edu This induction of differentiation could be a crucial mechanism for targeting CSCs, which are characterized by their undifferentiated, stem-like state.
Furthermore, RAMBAs have been shown to induce cell cycle arrest in the G1 phase and reduce the proportion of cells in the S phase. umaryland.edu This modulation of the cell cycle could interfere with the self-renewal capacity of CSCs. The resistance of many cancers to therapy is often attributed to a subpopulation of quiescent or slow-cycling CSCs. By influencing cell cycle progression and promoting a more differentiated phenotype, liarozole and next-generation RAMBAs could potentially sensitize these resistant CSCs to conventional therapies.
Elucidation of Broader Metabolic Pathway Interactions of this compound
While the primary mechanism of action of this compound is the inhibition of retinoic acid metabolism, its broader interactions with other metabolic pathways are an important area for future preclinical research. The imidazole (B134444) structure of liarozole suggests the potential for interactions with a variety of biological targets beyond CYP enzymes.
Preclinical evidence has shown that liarozole's synergistic pro-apoptotic effect with retinoids is accompanied by the inhibition of the anti-apoptotic protein bcl-2. nih.gov This suggests an interaction with the intrinsic apoptosis pathway, which is a critical regulator of cell survival and a key target in cancer therapy.
The P450 enzyme system is vast and involved in the metabolism of a wide array of endogenous and exogenous compounds, including steroids, fatty acids, and prostaglandins. wcrj.net Therefore, it is plausible that liarozole could influence other metabolic pathways through its inhibition of various CYP isoforms. For example, some CYP enzymes are involved in the biosynthesis of inflammatory mediators. A comprehensive preclinical investigation using metabolomics and proteomics approaches could uncover novel metabolic pathways modulated by liarozole, potentially revealing new therapeutic applications and providing a more complete understanding of its pharmacological profile.
Q & A
Q. What in vitro models and methodologies are commonly employed to evaluate the anti-proliferative effects of Liarozole dihydrochloride?
- Answer : this compound's anti-proliferative activity is typically assessed using human colorectal cancer cell lines (e.g., HT29, SW480) treated with concentrations ranging from 1–500 μM. Cell viability is quantified via assays like CCK-8 or MTT, where a 50–70% reduction in cell count is observed at 100 μM after 48–72 hours. Experimental controls include DMSO vehicles and untreated cells to normalize baseline proliferation . Dose-response curves are critical to determine IC50 values, which vary by cell type due to differences in metabolic activity or retinoic acid (RA) pathway dependency.
Q. How does this compound modulate cytochrome P450 (CYP) enzymes, and what assays validate its inhibitory effects?
- Answer : Liarozole acts as a mild P450 inhibitor, targeting CYP26 (IC50: 2.2–6.0 μM) and CYP17 (IC50: 260 nM). Enzyme inhibition is measured using substrate-specific assays, such as chlorzoxazone 6-hydroxylation for CYP2E1 or testosterone conversion for CYP17. Radiolabeled substrates or LC-MS/MS quantify metabolite production. Researchers must validate selectivity by screening against other CYP isoforms (e.g., CYP3A4, CYP2D6) to rule off-target effects .
Advanced Research Questions
Q. What experimental strategies resolve discrepancies in this compound’s efficacy across cancer models (e.g., colon vs. bladder cancer)?
- Answer : Divergent outcomes may arise from variations in RA metabolism or CYP26B1 expression. In bladder cancer (TCGA cohort), Liarozole reduces CYP26B1 mRNA levels, enhancing endogenous RA signaling. Comparative studies should integrate RNA-seq to profile RA pathway genes (e.g., ALDH1A1, RARβ) and pair functional assays (Transwell migration, clonogenic survival) with pharmacodynamic biomarkers (e.g., RA levels via HPLC). Co-treatment with RA receptor agonists/antagonists can clarify mechanism-specific effects .
Q. How can researchers optimize this compound dosing in preclinical in vivo models to balance efficacy and toxicity?
- Answer : Pharmacokinetic (PK) studies in rodents inform dosing regimens. Oral administration at 10 mg/kg achieves plasma concentrations mimicking in vitro IC50 values. Toxicity is monitored via liver enzyme panels (ALT/AST) and histopathology, as CYP inhibition may alter drug metabolism. To enhance translational relevance, orthotopic xenografts (e.g., patient-derived CRC tumors) are treated with Liarozole ± RA, followed by longitudinal bioluminescence imaging and endpoint tumor RNA/protein analysis .
Q. What methodologies elucidate Liarozole’s dual role as a retinoic acid metabolism-blocking agent (RAMBA) and P450 inhibitor?
- Answer : Dual mechanisms are dissected using RA-responsive reporter cell lines (e.g., luciferase under RARE promoter) treated with Liarozole ± exogenous RA. RA accumulation is confirmed via LC-MS, while siRNA knockdown of CYP26 isoforms (e.g., CYP26B1) isolates P450-mediated effects. Transcriptomic profiling (RNA-seq) identifies RA-dependent genes (e.g., CRABP2) versus off-target pathways. Co-culture models with stromal cells assess microenvironmental influences on RA metabolism .
Q. How should researchers design combinatorial studies involving this compound and other RA pathway modulators?
- Answer : Synergy with RA receptor agonists (e.g., all-trans retinoic acid) is tested using Chou-Talalay combination index assays. Dose matrices (e.g., 4x4 concentrations) are analyzed for additive/synergistic effects on apoptosis (Annexin V/PI flow cytometry) or differentiation (CD44/CD133 flow cytometry). Mechanistic studies include ChIP-seq for RAR/RXR binding sites and proteomic analysis of RA pathway proteins (e.g., CRBP1). Controls must account for RA-induced cytotoxicity in non-malignant cells .
Methodological Considerations
- Concentration Optimization : Start with 1–100 μM for in vitro studies, adjusting based on cell line sensitivity and assay duration (e.g., 48 vs. 72 hours).
- Controls : Include DMSO vehicle, CYP26 inhibitors (e.g., talarozole), and RA pathway modulators to contextualize results.
- Data Validation : Triplicate technical replicates and independent biological repeats (n ≥ 3) ensure robustness. Use ANOVA with post-hoc tests for multi-group comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
